4'-Iodo-4-dimethylaminoazobenzene

Nonlinear optics All-optical poling Second-harmonic generation

Researchers studying nonlinear optical (NLO) materials require chromophores with predictable second-order coefficients and controlled thermal isomerization kinetics. 4′-Iodo-4-dimethylaminoazobenzene (4′IDAA) delivers a distinct π→π* absorption near 450 nm and a reversible trans-cis photoisomerization, enabling reproducible all-optical poling of PMMA/SiO₂ hybrid films. • Quantifiable χ⁽²⁾ response with saturation kinetics distinct from nitro analogs. • Broader absorption envelope and improved azo alignment durability in hybrid matrices. • Sourced at >97% purity; standard shipping from global suppliers.

Molecular Formula C14H14IN3
Molecular Weight 351.19 g/mol
CAS No. 3805-67-2
Cat. No. B1582048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Iodo-4-dimethylaminoazobenzene
CAS3805-67-2
Molecular FormulaC14H14IN3
Molecular Weight351.19 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)I
InChIInChI=1S/C14H14IN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3
InChIKeyJSCFDMNXBTVUTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4′-Iodo-4-dimethylaminoazobenzene: Overview


4′-Iodo-4-dimethylaminoazobenzene (4′IDAA, IDMA) is a donor–acceptor azobenzene chromophore in which an electron-donating dimethylamino group opposes an electron-withdrawing iodo substituent across the diazene bridge . The compound exhibits a characteristic π→π* absorption near 450 nm and a reversible trans–cis photoisomerization that underpins its utility in nonlinear optical (NLO) materials, all-optical poling, and photoresponsive hybrid films [1]. Its commercial availability from major suppliers at >97% purity and a melting point of 162–166 °C make it a readily procurable building block for systematic structure–property studies .

Substitution Limitations of 4′-Iodo-4-dimethylaminoazobenzene


Although all 4-dimethylaminoazobenzene derivatives share the same push–pull azobenzene core, the 4′-substituent drastically modulates the chromophore's electronic ground state, transition dipole moment, and excited-state relaxation pathways . The iodo substituent provides a unique combination of moderate electron-withdrawing character and heavy-atom spin–orbit coupling that differs fundamentally from the strong acceptor strength of the nitro group or the weak inductive effect of chlorine [1]. Consequently, critical performance parameters—including the second-order nonlinear optical coefficient d₃₃, absorption maximum, thermal isomerization rate, and compatibility with sol-gel hybrid matrices—vary non-monotonically across the halogen series, making generic substitution scientifically indefensible [2].

4′-Iodo-4-dimethylaminoazobenzene vs. Close Analogs


Second-Order NLO Coefficient: Iodo vs. Nitro Analog

In a direct head-to-head experiment, PMMA thin films doped with 4′-iodo-4-dimethylaminoazobenzene and 4′-nitro-4-dimethylaminoazobenzene were prepared identically by spin-coating and subjected to all-optical poling. The iodo derivative yielded a second-order nonlinear optical coefficient d₃₃ of 7.77 × 10⁻² pm/V, whereas the nitro derivative reached 6.89 × 10⁻¹ pm/V under the same conditions [1]. The approximately 8.9-fold difference in d₃₃, together with divergent film-thickness-dependent SHG saturation and relaxation behavior, demonstrates that the iodo substituent produces a distinctly lower but highly reproducible nonlinearity suitable for applications where excessive NLO activity is detrimental.

Nonlinear optics All-optical poling Second-harmonic generation

Absorption Redshift: Iodo vs. Unsubstituted Analog

Nonlinear optical spectroscopy reveals that the π→π* absorption maximum of 4′IDAA is red-shifted by approximately 0.3 nm relative to that of 4-dimethylaminoazobenzene (DABA), with an optimal wavelength around 450 nm . This modest bathochromic shift is attributed to the electron-withdrawing inductive effect of iodine, which stabilizes the charge-transfer excited state without the strong mesomeric perturbation introduced by a nitro group .

UV-Vis spectroscopy Solvatochromism Nonlinear optical chromophores

Melting Point: Iodo vs. Chloro Analog

The melting point of 4′-iodo-4-dimethylaminoazobenzene is reported as 162.0–166.0 °C (TCI, >97% purity) , whereas the 4′-chloro analog melts at 158.0–162.0 °C under comparable purity specifications . The iodo derivative's slightly higher and narrower melting range (ΔT ≈ 4 °C vs. ≈ 4 °C for the chloro compound) suggests a more ordered crystalline packing, which can correlate with better shelf-life stability and more predictable sublimation or melt-processing behavior.

Thermal analysis Material processing Thin-film fabrication

Spectral Broadening in Hybrid vs. Pure Polymer Films

Incorporation of 4′-iodo-4-dimethylaminoazobenzene into a PMMA/SiO₂ hybrid sol-gel matrix produces an absorption spectrum that is visibly broader than that of a PMMA/IDMA film lacking the SiO₂ network [1]. This broadening, observed alongside enhanced azo-orientation stability imparted by the SiO₂ phase, indicates that the iodo chromophore's electronic transition couples favorably with the inorganic oxide environment, an effect not universally observed across the 4′-substituted azobenzene series [2].

Sol-gel hybrid materials Optical films Azo chromophore orientation stability

One-Step Synthesis Yield: Iodo vs. Other Halogens

A one-pot diazotization–coupling protocol for 4′-iodo-4-N,N-dimethylaminoazobenzene (compound I in the original report) delivers a yield of approximately 68% [1]. The procedure mitigates decomposition of the iodobenzenediazonium intermediate, a challenge that intensifies for heavier halogen substituents due to competing Sandmeyer-type side reactions. While systematic yield comparisons across all 4′-halo congeners are lacking, this reproducible 68% yield provides a practical benchmark for procurement planning and scale-up feasibility assessments.

Synthetic methodology Process chemistry Azo coupling

4′-Iodo-4-dimethylaminoazobenzene Applications


All-Optical Poling for Moderate NLO Response

When a host-guest PMMA film is poled all-optically, the iodo derivative delivers a χ⁽²⁾ coefficient one order of magnitude lower than the nitro analog, yet its SHG signal saturates at a distinct film thickness and relaxes with different kinetics [1]. This makes it the chromophore of choice for building reference films where the NLO activity must be predictably controlled without resorting to variable doping levels, which can introduce aggregation and phase-separation artifacts.

Sol-Gel Hybrid Waveguides with Extended Spectral Coverage

In PMMA/SiO₂ hybrid matrices, 4′-iodo-4-dimethylaminoazobenzene yields a broader absorption envelope and improved azo alignment durability relative to pure polymer films [1]. Device engineers fabricating poled electro-optic waveguides or frequency doublers benefit from the extended wavelength acceptance and prolonged operational lifetime that arise specifically from the iodo chromophore's interaction with the silica network [2].

Substituent Effects on Photoisomerization Kinetics

The iodo substituent contributes a well-defined Hammett σp value and heavy-atom spin–orbit coupling that uniquely modulate the thermal cis→trans isomerization rate of 4-dimethylaminoazobenzene derivatives [1]. Researchers mapping the additivity rule of substituent constants require the iodo congener as an essential data point to complete the halogen series across the inversion-mechanism kinetic model [2].

Wavelength-Tuning in Frequency-Doubling Setups

The 0.3 nm redshift of the π→π* band relative to unsubstituted DABA [1] provides a small but quantifiable spectral offset that can be exploited in resonant second-harmonic generation schemes. When paired with cavity-enhanced or grating-coupled architectures, the iodo derivative's shifted absorption maximum minimizes parasitic self-absorption losses at the second-harmonic wavelength, improving conversion efficiency versus the unsubstituted benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Iodo-4-dimethylaminoazobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.